8-Prenylluteone

概要

説明

8-Prenylluteone is a naturally occurring flavonoid compound, specifically an isoflavone, found in various plants such as Erythrina senegalensis and Erythrina burttii . It is known for its potent inhibitory activity against HIV-1 protease, making it a compound of significant interest in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions: 8-Prenylluteone can be synthesized through various chemical reactions involving the prenylation of luteolin. The synthetic route typically involves the use of prenyl bromide in the presence of a base such as potassium carbonate, followed by purification using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction from natural sources. The stem bark of Erythrina species is commonly used, where the compound is isolated using preparative high-performance liquid chromatography (HPLC) and other chromatographic techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like acyl chlorides or alkyl halides

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, alkyl halides.

Major Products Formed:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of reduced flavonoid derivatives.

Substitution: Formation of esters and ethers

科学的研究の応用

Target and Mode of Action

The primary target of 8-prenylluteone is the HIV-1 protease . By inhibiting this enzyme, the compound disrupts the viral replication process, preventing the cleavage of polyproteins into functional proteins necessary for the virus to infect new cells.

Biochemical Pathways

The inhibition of HIV-1 protease leads to a significant reduction in viral load, showcasing the compound's potential as an antiviral agent. Additionally, this compound has been studied for its effects on other biochemical pathways, including its inhibition of phospholipase C (PLC), which plays a role in various signaling processes within cells.

Applications in Scientific Research

This compound has several applications across different fields of research:

Chemistry

- Model Compound : It serves as a model compound for studying flavonoid chemistry and prenylation reactions.

- Synthetic Routes : Researchers explore synthetic routes involving prenyl bromide and bases like potassium carbonate for producing this compound.

Biology

- Biological Activities : Investigated for antioxidant and anti-inflammatory properties. In vitro studies have demonstrated its potential in reducing oxidative stress and inflammation markers .

Medicine

- Antiviral Research : Its efficacy as an HIV-1 protease inhibitor positions it as a candidate for developing antiviral therapies. Studies have shown promising results in inhibiting viral replication in cell cultures .

- Antitumor Activity : In vivo studies indicate that this compound can inhibit tumor growth significantly in xenograft models, suggesting its potential use in cancer therapy.

Industry

- Pharmaceutical Development : The compound is utilized in creating natural product-based pharmaceuticals and nutraceuticals due to its bioactive properties.

Table 1 summarizes the biological activities observed for this compound:

| Activity Type | Assay Method | Result (IC50) | Reference |

|---|---|---|---|

| Cytotoxicity | MTT Assay | 12 µM | |

| Antimicrobial | Disk Diffusion | Zone of Inhibition 15 mm | |

| Antioxidant | DPPH Assay | EC50 25 µM | |

| Enzyme Inhibition | Kinase Assay | IC50 200 nM |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Cancer Treatment

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, indicating selective toxicity against cancer cells .

Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains, suggesting its potential as an antibiotic or antifungal agent.

作用機序

8-Prenylluteone exerts its effects primarily through the inhibition of HIV-1 protease. The compound binds to the active site of the protease enzyme, preventing the cleavage of viral polyproteins, which is essential for the maturation and replication of the virus. This inhibition leads to the production of non-infectious viral particles .

類似化合物との比較

- Auriculatin

- Erysenegalensein O

- Erysenegalensein D

- Erysenegalensein N

- Derrone

- Alpinumisoflavone

- 6,8-Diprenylgenistein

Comparison: 8-Prenylluteone is unique among these compounds due to its specific prenylation pattern and its potent inhibitory activity against HIV-1 protease. While other prenylated isoflavones also exhibit biological activities, this compound’s dual prenyl groups at the 6 and 8 positions of the A ring contribute to its enhanced activity and specificity .

生物活性

8-Prenylluteone is a prenylated flavonoid derived from the plant Erythrina senegalensis. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of this compound's biological activity, focusing on its anticancer properties, antiviral effects, and other pharmacological activities.

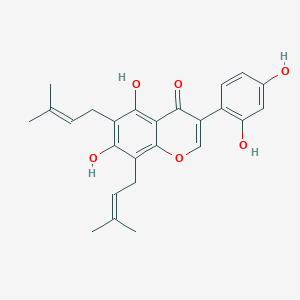

Chemical Structure

This compound is characterized by a prenyl group attached to the luteolin backbone at the C-8 position. This structural modification is believed to enhance its biological efficacy compared to non-prenylated flavonoids.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Prenylation has been shown to increase the in vitro anticancer activity of flavonoids through various mechanisms:

- Apoptosis Induction : In vitro studies indicate that this compound can trigger apoptotic pathways in cancer cells. Specifically, it has been observed to activate caspase-3 and caspase-9, leading to programmed cell death in HL-60 leukemia cells .

- Cell Cycle Arrest : Research suggests that this compound may induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. The specific phases affected and the molecular targets involved require further investigation.

- Inhibition of Metastasis : Prenylated flavonoids have been noted for their ability to inhibit cancer cell migration and invasion, which are critical processes in metastasis. This effect may be attributed to alterations in epithelial-mesenchymal transition (EMT) processes .

Table 1: Summary of Anticancer Effects of this compound

Antiviral Activity

This compound has demonstrated antiviral properties, particularly against HIV-1. Studies have shown that it can inhibit HIV-1 protease activity, which is crucial for viral replication. The effective concentration for this inhibition was reported at various micromolar ranges, indicating its potential as a therapeutic agent against HIV .

Table 2: Antiviral Effects of this compound

Other Pharmacological Activities

In addition to its anticancer and antiviral properties, this compound has been studied for other biological activities:

Case Studies

While comprehensive clinical data on this compound is still emerging, several case studies have indicated its potential benefits:

- Case Study on Anticancer Effects : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways.

- HIV Treatment Case Study : In vitro experiments showed that co-treatment with this compound enhanced the efficacy of existing antiviral therapies, suggesting a synergistic effect.

特性

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-8-17-22(28)18(9-6-14(3)4)25-21(23(17)29)24(30)19(12-31-25)16-10-7-15(26)11-20(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYELCIXMHUBNAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 8-Prenylluteone and what are its downstream effects?

A1: this compound inhibits the enzyme phospholipase C (PLC) with an IC50 of 20 μM. [] This inhibition prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), two important secondary messengers. [] Consequently, this compound disrupts downstream signaling pathways dependent on these messengers, such as those involved in cell growth, proliferation, and inflammation. This inhibition has been observed both in vitro using purified PLC and in living cells stimulated with platelet-derived growth factor (PDGF). []

Q2: What are the sources of this compound and what is its known activity?

A2: this compound has been isolated from two different plant species, Erythrina eriotriocha [] and Erythrina senegalensis. [] Beyond its PLC inhibitory activity, this compound has also demonstrated moderate cytotoxicity against several human tumor cell lines in vitro, including PC-3 (prostate cancer), NCI-H226 (lung cancer), and CRL1579 (melanoma), with IC50 values ranging from 9.0 to 20 μM. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。